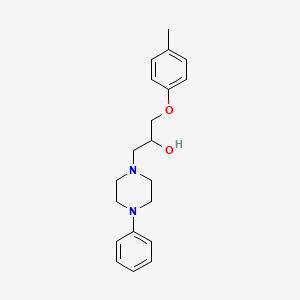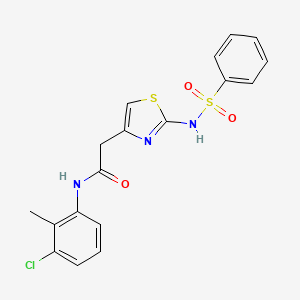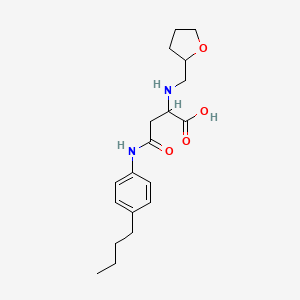
1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of propranolol, which is a well-known beta-blocker used to treat hypertension and other cardiovascular conditions. The synthesis method of this compound involves the reaction of propranolol with 4-methylphenol and 4-phenylpiperazine.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
- DNA Minor Groove Binders: Compounds like Hoechst 33258, which shares structural similarities with phenylpiperazine derivatives, are known to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Such compounds have applications in fluorescence microscopy for DNA staining, facilitating the study of chromosomal structures and nuclear DNA content, besides their uses as radioprotectors and topoisomerase inhibitors. This indicates a potential application of similar compounds in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Endocrine Disruption and Reproductive Effects
- Endocrine Disruptors: Research on bisphenol A and similar compounds, acting as endocrine disruptors, highlights the significant effects these chemicals can have on reproductive health. Such compounds, found in plastics, disrupt physiological functions of hormones, particularly affecting developing testes during puberty. This area of research underscores the importance of understanding the molecular mechanisms behind such disruptions and the impact on mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).
Occupational Exposure and Health Risks
- Occupational Health: Studies on occupational exposure to chemicals like bisphenol A reveal that workers exposed to such chemicals face higher health risks, including sexual dysfunction and potential effects on offspring. This research area emphasizes the need for assessing worker exposure to potentially harmful compounds and evaluating associated adverse health effects (Ribeiro et al., 2017).
Environmental and Ecotoxicological Concerns
- Environmental Pollutants: The persistence and ubiquity of certain phenolic compounds, including parabens and brominated phenols, in the environment, raise concerns regarding their biodegradability and potential as endocrine disruptors. Research in this field focuses on the occurrence, fate, and behavior of these compounds in aquatic environments, highlighting the need for further studies to understand their toxicity and impact on ecosystems (Haman et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-17-7-9-20(10-8-17)24-16-19(23)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10,19,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCXELSJQDUZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2958790.png)
![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)


![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2958798.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile](/img/structure/B2958799.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2958800.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2958804.png)

![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)



